Cas no 78835-06-0 ((1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one)

(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one structure
78835-06-0 structure
Nome del prodotto:(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
Numero CAS:78835-06-0
MF:C30H46O3
MW:454.684449672699
CID:984402
PubChem ID:434400

(1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
    • (1S,4S,5aR,7aR,7bR,9aS,10R,12aS,12bR,14aS,14bR)-5,5,7a,7b,12a,14b-hexamethyl-10-(1-methylethenyl)icosahydro-2H-1,4-epoxycyclo
    • (21R)-3α-Hydroxy-2-oxa-A'-neogammacer-22(29)-ene-1α-carboxylic acid 1,3-lactone
    • AC1L4KPV
    • AC1Q6WN4
    • Acetamide, N-(3-(diethylamino)propyl)-2-(thymyloxy)-, mono-p-toluenesulfonate
    • AR-1K3860
    • LS-9100
    • N-[3-(diethylamino)propyl]-2-(5-met
    • n-[3-(diethylamino)propyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide 4-methylbenzenesulfonate(1:1)
    • T 2441
    • Thymyloxyessigsaeure-diethylaminopropylamid-hydrogen-p-toluolsulfonat
    • DTXSID001000071
    • 78835-06-0
    • NSC349620
    • THYSANOLACTONE
    • 5,5,7a,7b,12a,14b-Hexamethyl-10-(prop-1-en-2-yl)icosahydro-2H-1,4-epoxycyclopenta[7,8]phenanthro[1,2-d]oxepin-2-one
    • NSC-349620
    • Inchi: InChI=1S/C30H46O3/c1-17(2)18-11-14-27(5)19(18)12-15-28(6)21(27)9-10-22-29(28,7)16-13-20-26(3,4)25-32-23(24(31)33-25)30(20,22)8/h18-23,25H,1,9-16H2,2-8H3
    • Chiave InChI: JKVLECODSCOIBO-UHFFFAOYSA-N
    • Sorrisi: CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(C6C(=O)OC(C5(C)C)O6)C)C)C)C

Proprietà calcolate

  • Massa esatta: 454.345
  • Massa monoisotopica: 454.345
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 1
  • Complessità: 906
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5A^2
  • XLogP3: 9.5

Proprietà sperimentali

  • Densità: 1.046
  • Punto di ebollizione: 515.3°C at 760 mmHg
  • Punto di infiammabilità: 223.6°C
  • Indice di rifrazione: 1.517
  • PSA: 35.53000
  • LogP: 7.15180
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.